{2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester
Overview
Description
{2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is an organic compound with a complex structure It is characterized by the presence of a benzyl ester group, a carbamic acid moiety, and a chlorohexyloxy-ethoxy-ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester typically involves multiple steps. One common approach is the reaction of 6-chlorohexanol with ethylene oxide to form 6-chlorohexyloxy-ethanol. This intermediate is then reacted with ethylene carbonate to yield 2-[2-(6-chlorohexyloxy)-ethoxy]-ethanol. The final step involves the reaction of this intermediate with benzyl chloroformate in the presence of a base such as triethylamine to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
{2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable conjugates with active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The chlorohexyloxy-ethoxy-ethyl chain may facilitate membrane permeability, enhancing the compound’s bioavailability.
Comparison with Similar Compounds
Similar Compounds
- {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid methyl ester
- {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid ethyl ester
- {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid propyl ester
Uniqueness
The uniqueness of {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester lies in its specific ester group, which can influence its reactivity and interaction with biological targets. The benzyl ester group may provide enhanced stability and specific binding properties compared to other ester derivatives.
Properties
IUPAC Name |
benzyl N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO4/c19-10-6-1-2-7-12-22-14-15-23-13-11-20-18(21)24-16-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEXBOGDNOFGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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